molecular formula C17H13NO2S B2463510 (2E)-3-(2-METHOXYQUINOLIN-3-YL)-1-(THIOPHEN-2-YL)PROP-2-EN-1-ONE CAS No. 1798418-81-1

(2E)-3-(2-METHOXYQUINOLIN-3-YL)-1-(THIOPHEN-2-YL)PROP-2-EN-1-ONE

Cat. No.: B2463510
CAS No.: 1798418-81-1
M. Wt: 295.36
InChI Key: OFOFBPNPNYQWLP-CMDGGOBGSA-N
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Description

(2E)-3-(2-METHOXYQUINOLIN-3-YL)-1-(THIOPHEN-2-YL)PROP-2-EN-1-ONE is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-METHOXYQUINOLIN-3-YL)-1-(THIOPHEN-2-YL)PROP-2-EN-1-ONE typically involves the condensation of 2-methoxyquinoline-3-carbaldehyde with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-3-carboxylic acid derivatives, while reduction could produce the corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2-METHOXYQUINOLIN-3-YL)-1-(THIOPHEN-2-YL)PROP-2-EN-1-ONE is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, such compounds are explored for their potential therapeutic applications, including as anti-inflammatory, antimalarial, and anticancer agents.

Industry

Industrially, quinoline derivatives are used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-METHOXYQUINOLIN-3-YL)-1-(THIOPHEN-2-YL)PROP-2-EN-1-ONE would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of quinoline derivatives.

    2-Methoxyquinoline: A simpler derivative with a methoxy group at the 2-position.

    Thiophene-2-carbaldehyde: A key starting material in the synthesis of the compound.

Uniqueness

(2E)-3-(2-METHOXYQUINOLIN-3-YL)-1-(THIOPHEN-2-YL)PROP-2-EN-1-ONE is unique due to the presence of both quinoline and thiophene moieties, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

(E)-3-(2-methoxyquinolin-3-yl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c1-20-17-13(8-9-15(19)16-7-4-10-21-16)11-12-5-2-3-6-14(12)18-17/h2-11H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOFBPNPNYQWLP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1C=CC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC2=CC=CC=C2C=C1/C=C/C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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